4-Nitrophenyl-α-D-galactopyranosid

Übersicht

Beschreibung

4-Nitrophenyl-alpha-D-galactopyranoside (4-NPG) is a synthetic compound composed of a nitro group attached to a galactopyranoside. It is a widely used reagent for the detection of a variety of enzymes and is a common substrate for the enzyme β-galactosidase. 4-NPG has been used extensively in scientific research in the fields of biochemistry, molecular biology, and physiology.

Wissenschaftliche Forschungsanwendungen

Substrat für den Nachweis der α-Galactosidase-Aktivität

4-Nitrophenyl-α-D-galactopyranosid wird häufig als Substrat zur Bestimmung der α-Galactosidase-Aktivität verwendet . Wenn α-Galactosidase auf diese Verbindung einwirkt, entsteht ein löslicher Chromophor, der detektiert und gemessen werden kann und eine praktische Methode zur Prüfung der Aktivität dieses Enzyms bietet .

Chemisch-enzymatische Produktion

Ein neues Verfahren, das chemische und biokatalytische Schritte kombiniert, wurde entwickelt, um 4-Nitrophenyl-2-acetamido-2-desoxy-α-D-galactopyranosid herzustellen . Das α-Anomer wurde durch chemische Synthese eines anomeren Gemisches hergestellt, gefolgt von der selektiven Entfernung des β-Anomers unter Verwendung einer spezifischen enzymatischen Hydrolyse .

Inaktivierung des β-Galactosid-Transportsystems

This compound (NPG) wurde als Photoaffinitätsreagenz verwendet, um das β-Galactosid-Transportsystem in Escherichia coli ML 308-225 Membranvesikeln spezifisch zu inaktivieren . Diese Anwendung ist besonders nützlich bei der Untersuchung der Transportmechanismen von Bakterien.

Hydrolase-Nachweis

Diese Verbindung wird zum Nachweis von Hydrolasen in Geweben und Membranen verwendet . Hydrolasen sind Enzyme, die die Hydrolyse einer chemischen Bindung katalysieren, und ihre Aktivität kann durch die Spaltung von this compound nachgewiesen werden.

Diagnosewerkzeuge in der klinischen Mikrobiologie

Synthetische Glykoside mit chromogenen oder fluorogenen Gruppen, wie this compound, werden häufig als Substrate zur Prüfung hydrolytischer Enzyme verwendet . Diese können als effektive Diagnosewerkzeuge in der klinischen Mikrobiologie dienen .

Untersuchungen von bioaktiven Molekülen

Glykoside, wie this compound, sind wichtige bioaktive Moleküle, die in der Natur weit verbreitet sind

Wirkmechanismus

Target of Action

4-Nitrophenyl α-D-galactopyranoside, also known as p-Nitrophenyl alpha-D-galactopyranoside or 4-nitrophenyl-alpha-D-galactopyranoside, primarily targets α-galactosidase , an enzyme that hydrolyzes the terminal alpha-galactosyl moieties from glycolipids and glycoproteins .

Mode of Action

This compound acts as a chromogenic substrate for α-galactosidase . When α-galactosidase acts on 4-Nitrophenyl α-D-galactopyranoside, it cleaves the compound, resulting in the release of 4-nitrophenol (pNP) . The amount of released pNP is significantly increased when 4-Nitrophenyl α-D-galactopyranoside is used as a substrate .

Biochemical Pathways

The action of 4-Nitrophenyl α-D-galactopyranoside is involved in the glycoside hydrolase pathway . The cleavage of this compound by α-galactosidase leads to the liberation of galactose residues . This process is fundamental to the degradation of glycolipids and glycoproteins in the body.

Pharmacokinetics

Its solubility in methanol is reported to be 100 mg/ml , which could potentially influence its absorption and distribution in the body.

Result of Action

The cleavage of 4-Nitrophenyl α-D-galactopyranoside by α-galactosidase results in the release of 4-nitrophenol (pNP), a yellow-colored compound . This color change can be used to detect the activity of α-galactosidase, making 4-Nitrophenyl α-D-galactopyranoside a useful tool in biochemical assays .

Action Environment

The action of 4-Nitrophenyl α-D-galactopyranoside is influenced by the pH of the environment . The amount of pNP liberated from the compound is significantly higher at pH 4.0 compared to other pH levels . Therefore, the efficacy of this compound as a substrate for α-galactosidase can be influenced by the pH of the environment. Additionally, the compound should be stored at -20°C and protected from light to maintain its stability.

Biochemische Analyse

Biochemical Properties

4-Nitrophenyl a-D-galactopyranoside interacts with the enzyme α-galactosidase . When used as a substrate in a reaction catalyzed by α-galactosidase, the amount of released p-nitrophenol (pNP) is significantly increased . This interaction allows for the detection and quantification of α-galactosidase activity in various biological samples .

Cellular Effects

The effects of 4-Nitrophenyl a-D-galactopyranoside on cells are primarily related to its role as a substrate for α-galactosidase . The enzymatic hydrolysis of this compound can influence cellular processes, including metabolic pathways and signal transduction

Molecular Mechanism

The molecular mechanism of action of 4-Nitrophenyl a-D-galactopyranoside involves its interaction with α-galactosidase . When this compound is used as a substrate in a reaction catalyzed by α-galactosidase, it is hydrolyzed to yield galactose and 4-nitrophenol . The release of 4-nitrophenol can be quantified spectrophotometrically, providing a measure of α-galactosidase activity .

Temporal Effects in Laboratory Settings

The effects of 4-Nitrophenyl a-D-galactopyranoside over time in laboratory settings are primarily related to its use as a substrate for α-galactosidase . The compound is stable under standard storage conditions

Metabolic Pathways

4-Nitrophenyl a-D-galactopyranoside is involved in the metabolic pathway related to the activity of the enzyme α-galactosidase . The hydrolysis of this compound by α-galactosidase yields galactose and 4-nitrophenol

Eigenschaften

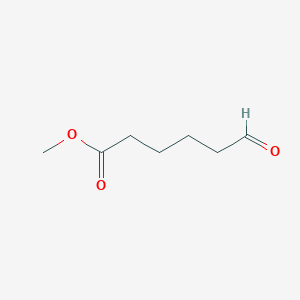

IUPAC Name |

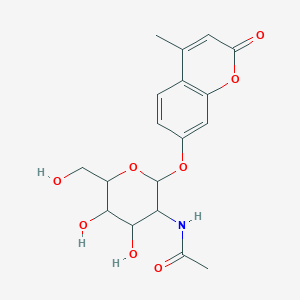

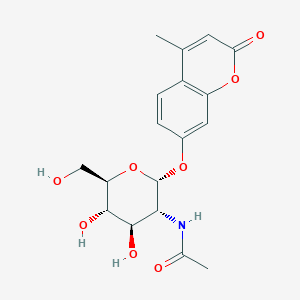

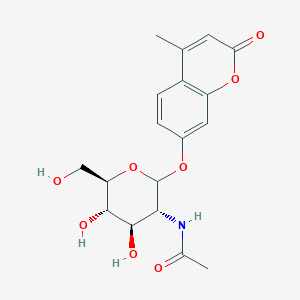

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBHRQDFSNCLOZ-IIRVCBMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294432 | |

| Record name | p-Nitrophenyl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7493-95-0 | |

| Record name | p-Nitrophenyl α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl alpha-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl α-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: PNPG acts as a substrate analog for various enzymes, primarily α-galactosidases and the lactose permease of Escherichia coli (LacY).

- α-Galactosidase: PNPG binds to the active site of α-galactosidase, mimicking the natural substrate. The enzyme hydrolyzes the glycosidic bond, releasing p-nitrophenol, which can be detected spectrophotometrically. [, , , , ]

- Lactose permease: PNPG binds to LacY, mimicking lactose, and competitively inhibits lactose transport. This interaction helps elucidate the mechanism of lactose/proton symport and substrate recognition by the permease. [, , , , , , , , , , , , , ]

ANone: - Molecular Formula: C12H15NO8- Molecular Weight: 301.25 g/mol- Spectroscopic data: While specific spectroscopic data is not provided in the provided research papers, PNPG's structure can be confirmed using techniques like NMR spectroscopy and mass spectrometry. Its p-nitrophenyl group exhibits characteristic UV-Vis absorbance, facilitating its use in enzyme assays.

A: PNPG itself does not possess catalytic properties. It serves as a substrate analog for studying the catalytic properties of enzymes like α-galactosidases and lactose permease. [, , , , ]

A: While the provided research primarily focuses on experimental approaches, computational modeling can be used to study PNPG's interaction with enzymes. Docking studies can predict binding affinities and explore the structural basis for substrate recognition. []

ANone: Modifying PNPG's structure impacts its interaction with enzymes.

- Deoxy derivatives: Replacing hydroxyl groups with deoxy groups at C-2, C-3, C-4, and C-6 of the galactopyranoside ring significantly reduces binding affinity to lactose permease. The C-4 hydroxyl group is identified as the major determinant for ligand binding. []

- Methoxy substitutions: Introducing methoxy groups at C-3, C-4, and C-6 significantly diminishes binding, while the C-2 methoxy analogue binds almost normally, indicating the importance of hydrogen bonding interactions. []

- Aglycon modifications: Studies with β-galactosidase revealed that modifying the aglycon moiety of PNPG significantly affects inhibitory activity. Cyclic aliphatic and linear amine derivatives exhibit higher inhibition compared to benzylamine derivatives. []

ANone: The provided research primarily utilizes PNPG as a substrate in enzymatic assays, providing limited information about its stability under various conditions or formulation strategies. Standard practices for chemical storage and handling should be followed.

ANone: PNPG's use as a substrate for studying α-galactosidases and lactose permease emerged alongside the development of enzyme kinetics and membrane transport studies. Key milestones include:

- Early studies on lactose permease: PNPG was used in early research on the lactose permease of E. coli, characterizing its binding properties and the influence of energy coupling on substrate affinity. [, , , ]

- Site-directed mutagenesis studies: PNPG played a crucial role in elucidating the role of specific amino acid residues in substrate binding and transport by the lactose permease. [, , , , , , ]

- Mechanistic studies of α-galactosidases: PNPG has been extensively used to characterize the kinetic properties, substrate specificity, and mechanisms of action of α-galactosidases from various sources. [, , , , , ]

ANone: While primarily a biochemical tool, PNPG's applications extend to:

- Biotechnology: Research on α-galactosidases, utilizing PNPG as a substrate, has implications for applications in food processing (e.g., removal of raffinose oligosaccharides from legumes) and biofuel production. [, , ]

- Drug discovery: Characterizing enzyme inhibitors, potentially using modified PNPG derivatives, can aid in developing therapeutics targeting specific enzymes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)

![3-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13716.png)

![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)